molecular formula C14H18O3 B2765395 Ethyl 2-(4-methylbenzyl)-3-oxobutanoate CAS No. 14305-31-8

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate

Cat. No.: B2765395
CAS No.: 14305-31-8
M. Wt: 234.295
InChI Key: PGMCRCMQNWICNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 4-methylbenzyl group, and a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(4-methylbenzyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the alkylation of ethyl acetoacetate with 4-methylbenzyl bromide in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-(4-methylbenzyl)-3-oxobutanoic acid or 4-methylbenzyl ketone.

    Reduction: Formation of ethyl 2-(4-methylbenzyl)-3-hydroxybutanoate or 2-(4-methylbenzyl)-3-hydroxybutanoate.

    Substitution: Formation of substituted benzyl derivatives, such as 4-nitrobenzyl or 4-bromobenzyl compounds.

Scientific Research Applications

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylbenzyl)-3-oxobutanoate depends on its specific application. In biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The molecular targets and pathways involved include esterases, oxidoreductases, and other metabolic enzymes.

Comparison with Similar Compounds

Ethyl 2-(4-methylbenzyl)-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 2-benzyl-3-oxobutanoate: Lacks the methyl group on the benzyl ring, resulting in different reactivity and properties.

    Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate: Contains a chlorine substituent on the benzyl ring, which can influence its chemical behavior and applications.

    Ethyl 2-(4-methoxybenzyl)-3-oxobutanoate: Features a methoxy group on the benzyl ring, affecting its solubility and reactivity.

The uniqueness of this compound lies in the presence of the 4-methylbenzyl group, which imparts specific chemical and physical properties that can be advantageous in certain applications.

Properties

IUPAC Name

ethyl 2-[(4-methylphenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-10(2)6-8-12/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMCRCMQNWICNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902152
Record name NoName_1369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.